(2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine
Description
The compound (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine belongs to the chromene-imine class of heterocyclic molecules, characterized by a fused benzopyran core modified with an imine group and a benzenesulfonyl substituent.
Key structural features include:
- Chromene backbone: A bicyclic system with a conjugated π-system.
- Benzenesulfonyl group: An electron-withdrawing substituent that enhances stability and modulates electronic properties.
- 4-Methylphenyl substituent: A hydrophobic moiety affecting solubility and steric interactions.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methylphenyl)chromen-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-11-13-18(14-12-16)23-22-21(15-17-7-5-6-10-20(17)26-22)27(24,25)19-8-3-2-4-9-19/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXGTPZWVMQSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine is a synthetic organic molecule that belongs to the class of chromene derivatives. Its unique structural features, including a chromene backbone fused with a sulfonyl group and an imine functional group, suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A chromene core, which is known for various biological activities.
- A benzenesulfonyl group that enhances its chemical reactivity.
- An imine functional group that may contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial
- Anticancer
- Antioxidant
- Anti-inflammatory
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylcoumarin | Coumarin derivative with a methyl group | Antimicrobial, anti-inflammatory |
| Benzenesulfonamide | Sulfonamide structure | Antibacterial |
| 7-Hydroxycoumarin | Hydroxy group on coumarin | Antioxidant, anticoagulant |
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have demonstrated the following mechanisms:
- Inhibition of Enzymatic Activity : Many chromene derivatives inhibit enzymes such as acetylcholinesterase (AChE) and tyrosinase, which are critical in conditions like Alzheimer's disease and melanin production respectively .
- Induction of Apoptosis in Cancer Cells : Some studies suggest that chromene derivatives can induce apoptosis through caspase activation and cell cycle arrest .
Case Studies
- Anticancer Activity : A study investigating chromene derivatives found that they could inhibit tumor cell proliferation by interfering with tubulin polymerization, leading to G2/M cell cycle arrest. This mechanism is crucial for developing anticancer therapies .
- Acetylcholinesterase Inhibition : Research on related coumarin compounds revealed significant AChE inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The best-performing compound exhibited an IC50 value of 2.7 µM .
Computational Studies
Computational methods such as molecular docking and dynamics simulations have been employed to predict the binding interactions of this compound with biological targets. These studies help in understanding the pharmacokinetics and pharmacodynamics of the compound .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-2H-chromen-2-imine with structurally related compounds:
Key Observations :
- Electron-withdrawing groups (e.g., benzenesulfonyl, chlorine) increase thermal stability and reduce solubility in polar solvents .
- Methoxy groups enhance solubility in organic solvents but may reduce crystallinity due to conformational flexibility .
- Heterocycle substitution (e.g., thiazole in vs. chromene) significantly alters electronic properties and biological activity.
Crystallographic and Structural Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
